molecular formula C24H20O3 B3216484 2-(2-Anthracen-9-yl-ethyl)-6-hydroxy-benzoic acid methyl ester CAS No. 1171924-98-3

2-(2-Anthracen-9-yl-ethyl)-6-hydroxy-benzoic acid methyl ester

Cat. No.: B3216484
CAS No.: 1171924-98-3
M. Wt: 356.4 g/mol
InChI Key: PNCQRYXRARFHCJ-UHFFFAOYSA-N
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Description

2-(2-Anthracen-9-yl-ethyl)-6-hydroxy-benzoic acid methyl ester is a complex organic compound featuring an anthracene moiety linked to a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Anthracen-9-yl-ethyl)-6-hydroxy-benzoic acid methyl ester typically involves multiple steps. One common approach is the Friedel-Crafts alkylation of anthracene with 2-bromoethylbenzoic acid followed by esterification. The reaction conditions include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and safety. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition can optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to a carboxylic acid.

  • Reduction: The anthracene moiety can be reduced to form dihydroanthracene derivatives.

  • Substitution: Electrophilic substitution reactions can occur at the anthracene ring.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Bromine (Br2) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: 2-(2-Anthracen-9-yl-ethyl)-6-carboxy-benzoic acid.

  • Reduction: 2-(2-Anthracen-9-yl-ethyl)-6-hydroxy-dihydroanthracene.

  • Substitution: Brominated derivatives of the anthracene ring.

Scientific Research Applications

Chemistry and Materials Science: This compound is used in the design of organic semiconductors and photovoltaic materials due to its conjugated system and ability to absorb light. It is also employed in the synthesis of fluorescent probes for biological imaging.

Biology and Medicine: In biological research, it serves as a precursor for the synthesis of bioactive molecules. Its derivatives have been explored for their anticancer and antimicrobial properties.

Industry: The compound finds applications in the development of advanced materials, including organic light-emitting diodes (OLEDs) and sensors.

Mechanism of Action

The mechanism by which 2-(2-Anthracen-9-yl-ethyl)-6-hydroxy-benzoic acid methyl ester exerts its effects depends on its specific application. For instance, in OLEDs, it acts as an electron transport material, facilitating the movement of electrons within the device. The molecular targets and pathways involved include the interaction with other organic molecules in the device matrix, enhancing charge transport and emission efficiency.

Comparison with Similar Compounds

  • 9-Vinylanthracene: Used in the synthesis of fluorogens and OLED materials.

  • Anthracene-9-carboxylic acid: Employed in the production of dyes and pigments.

  • 2-(Anthracen-9-yl)benzothiazole: Utilized in electrochemical sensors for heavy metal detection.

Uniqueness: 2-(2-Anthracen-9-yl-ethyl)-6-hydroxy-benzoic acid methyl ester stands out due to its unique combination of functional groups, which allows for diverse chemical modifications and applications. Its ability to undergo various reactions and form multiple derivatives makes it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

methyl 2-(2-anthracen-9-ylethyl)-6-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O3/c1-27-24(26)23-16(9-6-12-22(23)25)13-14-21-19-10-4-2-7-17(19)15-18-8-3-5-11-20(18)21/h2-12,15,25H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCQRYXRARFHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1O)CCC2=C3C=CC=CC3=CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401225859
Record name Methyl 2-[2-(9-anthracenyl)ethyl]-6-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401225859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171924-98-3
Record name Methyl 2-[2-(9-anthracenyl)ethyl]-6-hydroxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171924-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[2-(9-anthracenyl)ethyl]-6-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401225859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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